molecular formula C15H28 B12297918 Selinan CAS No. 30824-81-8

Selinan

Katalognummer: B12297918
CAS-Nummer: 30824-81-8
Molekulargewicht: 208.38 g/mol
InChI-Schlüssel: DYEQPYSFRWUNNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Selinan is a eudesmane sesquiterpenoid, a class of naturally occurring organic compounds. It is characterized by its unique structure, which includes a fused bicyclic system with multiple chiral centers. The IUPAC name for this compound is 5,8a-dimethyl-3-propan-2-yl-2,3,4,4a,5,6,7,8-octahydro-1H-naphthalene .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Selinan can be synthesized through various organic synthesis methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically requires careful control of temperature and pH to ensure the correct formation of the bicyclic structure.

Industrial Production Methods: In industrial settings, this compound is often extracted from natural sources, such as essential oils of certain plants. The extraction process involves steam distillation followed by purification steps like chromatography to isolate the compound in its pure form .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, resulting in the formation of saturated hydrocarbons.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, elevated pressure.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives, substituted hydrocarbons.

Wissenschaftliche Forschungsanwendungen

Selinan has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Selinan involves its interaction with various molecular targets and pathways:

    Molecular Targets: this compound can bind to specific receptors or enzymes, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, microbial growth, and cellular metabolism. .

Vergleich Mit ähnlichen Verbindungen

    Eudesmane: Another sesquiterpenoid with a similar bicyclic structure.

    Germacrene: A sesquiterpene with a different ring structure but similar chemical properties.

    Humulene: A monocyclic sesquiterpene with comparable biological activities.

Uniqueness of Selinan: this compound stands out due to its specific structural features and the unique combination of biological activities it exhibits. Its ability to undergo various chemical reactions and its applications in multiple fields make it a compound of significant interest in both research and industry .

Eigenschaften

CAS-Nummer

30824-81-8

Molekularformel

C15H28

Molekulargewicht

208.38 g/mol

IUPAC-Name

5,8a-dimethyl-3-propan-2-yl-2,3,4,4a,5,6,7,8-octahydro-1H-naphthalene

InChI

InChI=1S/C15H28/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h11-14H,5-10H2,1-4H3

InChI-Schlüssel

DYEQPYSFRWUNNV-UHFFFAOYSA-N

Kanonische SMILES

CC1CCCC2(C1CC(CC2)C(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.